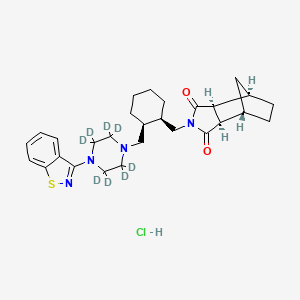
Exo-cis-Lurasidone-d8 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-cis-Lurasidone-d8 (hydrochloride) is a deuterated form of exo-cis-Lurasidone hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of exo-cis-Lurasidone-d8 (hydrochloride) is C₂₈H₂₈D₈N₄O₂S . (HCl), and it has a molecular weight of 537.19 .
Preparation Methods
The preparation of exo-cis-Lurasidone-d8 (hydrochloride) involves the synthesis of its parent compound, exo-cis-Lurasidone, followed by the incorporation of deuterium atoms. The synthetic route typically includes the following steps:
Synthesis of exo-cis-Lurasidone: This involves the cyclization of appropriate precursors under controlled conditions to form the core structure of Lurasidone.
Industrial production methods for exo-cis-Lurasidone-d8 (hydrochloride) are similar to those used for other stable isotope-labeled compounds, involving large-scale synthesis and purification processes to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Exo-cis-Lurasidone-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Exo-cis-Lurasidone-d8 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Lurasidone and its metabolites.
Biology: The compound is used in biological studies to investigate the metabolic pathways and pharmacokinetics of Lurasidone.
Medicine: It is employed in pharmacological research to study the effects of Lurasidone on various biological targets and to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of exo-cis-Lurasidone-d8 (hydrochloride) is similar to that of its parent compound, Lurasidone. Lurasidone is a second-generation antipsychotic that acts as an antagonist at dopamine D₂ and serotonin 5-HT₂A receptors. It also has antagonistic activity at serotonin 5-HT₇ receptors and partial agonistic activity at serotonin 5-HT₁A receptors. These interactions modulate neurotransmitter activity in the brain, leading to its therapeutic effects in the treatment of schizophrenia and bipolar depression .
Comparison with Similar Compounds
Exo-cis-Lurasidone-d8 (hydrochloride) can be compared with other deuterated and non-deuterated forms of Lurasidone, such as:
Exo-cis-Lurasidone hydrochloride: The non-deuterated form of the compound.
Lurasidone: The parent compound without the exo-cis configuration.
Other deuterated antipsychotics: Compounds like deuterated aripiprazole and deuterated risperidone, which are used for similar research purposes
The uniqueness of exo-cis-Lurasidone-d8 (hydrochloride) lies in its stable isotope labeling, which allows for precise analytical studies and improved understanding of the pharmacokinetics and metabolism of Lurasidone .
Properties
Molecular Formula |
C28H37ClN4O2S |
|---|---|
Molecular Weight |
537.2 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-4-[[(1R,2S)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride |
InChI |
InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21+,24+,25-;/m1./s1/i11D2,12D2,13D2,14D2; |
InChI Key |
NEKCRUIRPWNMLK-BXTKHDQOSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C[C@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@@H]5CC[C@@H](C5)[C@H]4C3=O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)
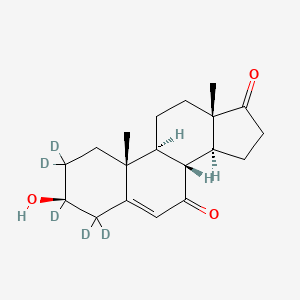
![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)
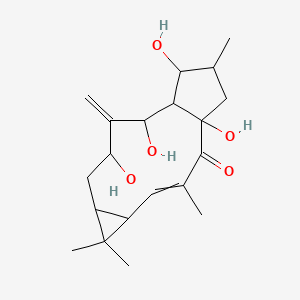
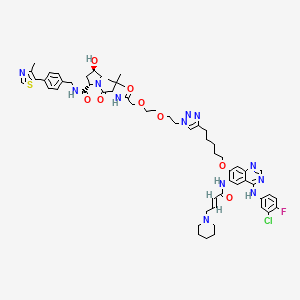
![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)

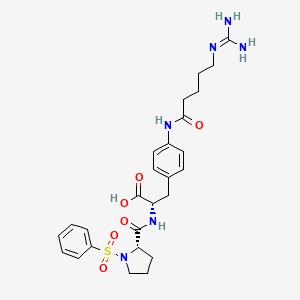
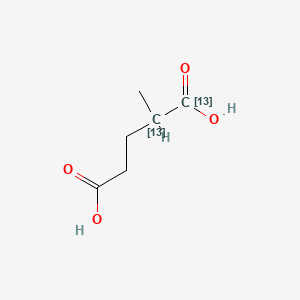

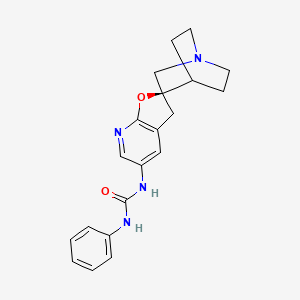
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)
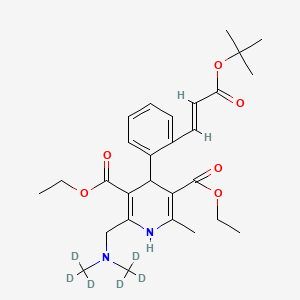
![(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12427299.png)
